Alethine
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Overview
Description
Alethine, also known as beta-alanyl cysteamine disulfide, is a low molecular weight disulfide compound. It belongs to the family of chemicals called disulfides and has been studied for its potential antitumor activity. This compound has shown promising results in various biological systems, particularly in the treatment of cancer, where it has exhibited in vivo antitumor activity in murine myeloma and melanoma models .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alethine can be synthesized through the oxidation of beta-alanyl cysteamine. The reaction involves the formation of a disulfide bond between two molecules of beta-alanyl cysteamine. The reaction conditions typically include the use of an oxidizing agent such as hydrogen peroxide or iodine in an aqueous or organic solvent. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the disulfide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure the efficient formation of the disulfide bond. The product is then purified using techniques such as crystallization or chromatography to obtain high-purity this compound suitable for research and medical applications .
Chemical Reactions Analysis
Types of Reactions
Alethine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The disulfide bond in this compound can be reduced to form thiols.
Substitution: this compound can undergo substitution reactions where one of the sulfur atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are used to reduce the disulfide bond. The reactions are carried out in aqueous or organic solvents under mild conditions.
Substitution: Substitution reactions can be carried out using various nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alethine has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor in the synthesis of other disulfide compounds and as a reagent in various chemical reactions.
Biology: this compound has been shown to enhance cellular phenotypic expression, function, and vitality in diverse biological systems.
Medicine: this compound is investigated for its potential antitumor activity. It has shown promising results in the treatment of various cancers, including myeloma and melanoma.
Mechanism of Action
Alethine exerts its effects through several mechanisms:
Comparison with Similar Compounds
Alethine is unique compared to other disulfide compounds due to its specific biological activities and low molecular weight. Similar compounds include:
Hexamethylene-bis-acetamide: A differentiating agent with similar atomic spacings between the amide moieties as this compound.
WR 2721 and WR 1065: Radioprotectors that lack only the carbonyl oxygen of the thiol form of this compound.
This compound’s uniqueness lies in its ability to enhance cellular phenotypic expression, function, and vitality in diverse biological systems, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
646-08-2 |
---|---|
Molecular Formula |
C10H22N4O2S2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
3-amino-N-[2-[2-(3-aminopropanoylamino)ethyldisulfanyl]ethyl]propanamide |
InChI |
InChI=1S/C10H22N4O2S2/c11-3-1-9(15)13-5-7-17-18-8-6-14-10(16)2-4-12/h1-8,11-12H2,(H,13,15)(H,14,16) |
InChI Key |
WELIVEBWRWAGOM-UHFFFAOYSA-N |
SMILES |
C(CN)C(=O)NCCSSCCNC(=O)CCN |
Canonical SMILES |
C(CN)C(=O)NCCSSCCNC(=O)CCN |
Appearance |
Solid powder |
646-08-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
104071-87-6 (hydrobromide) 14307-88-1 (hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alethine alethine hydrobromide alethine hydrochloride beta-alanyl-cysteamine disulfide beta-alanylcysteamine disulfide beta-alethine Betathine N,N'-(dithiodiethylene)bis(3-aminopropionamide) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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